3-(8-Chloro-3-Methylquinolin-4-yl)Phenol
Description
3-(8-Chloro-3-Methylquinolin-4-yl)Phenol is a quinoline-based compound featuring a chlorine atom at the 8-position and a methyl group at the 3-position of the quinoline scaffold, with a phenolic hydroxyl group at the 4-position. Quinoline derivatives are renowned for their biological significance, including antimicrobial, anticancer, and antimalarial activities, owing to their ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic effects . The methyl group may contribute to steric effects, influencing molecular conformation and solubility. While direct crystallographic or pharmacological data for this specific compound are unavailable in the provided evidence, insights can be inferred from structurally related quinoline derivatives.
Properties
CAS No. |
854774-17-7 |
|---|---|
Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
3-(8-chloro-3-methylquinolin-4-yl)phenol |
InChI |
InChI=1S/C16H12ClNO/c1-10-9-18-16-13(6-3-7-14(16)17)15(10)11-4-2-5-12(19)8-11/h2-9,19H,1H3 |
InChI Key |
XFVUMRNXBQOKKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1C3=CC(=CC=C3)O)C=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and synthetic differences between 3-(8-Chloro-3-Methylquinolin-4-yl)Phenol and selected analogs:
Key Observations:
Substituent Effects: Chlorine vs. Trifluoromethyl: The 8-Cl substituent in the target compound may offer moderate electron-withdrawing effects compared to the stronger electron-withdrawing and lipophilic CF3 group in the trifluoromethyl analog . This could influence solubility and membrane permeability. Methyl vs.
Synthetic Accessibility: The chalcone derivative in was synthesized via Claisen-Schmidt condensation with a 72% yield, suggesting efficient methodology for quinoline-chalcone hybrids. Similar approaches might apply to the target compound, though optimization would depend on substituent reactivity.
Structural Interactions: The chalcone analog exhibited π-π interactions between quinoline and phenyl rings (centroid distances: 3.428–3.770 Å), stabilizing crystal packing . The target compound’s phenol group may engage in hydrogen bonding, enhancing solubility or target affinity.
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